![molecular formula C10H6Cl6Si2 B3203884 Naphthalene, 1,4-bis(trichlorosilyl)- CAS No. 1024-49-3](/img/structure/B3203884.png)
Naphthalene, 1,4-bis(trichlorosilyl)-
Description
“Naphthalene, 1,4-bis(trichlorosilyl)-” is a derivative of naphthalene . Naphthalene is a white crystalline solid with a characteristic mothball odor. It is a polycyclic aromatic hydrocarbon that is naturally present in essential oils of various plants . The specific derivative “Naphthalene, 1,4-bis(trichlorosilyl)-” has the molecular formula C10H6Cl6Si2 .
Synthesis Analysis
The synthesis of “Naphthalene, 1,4-bis(trichlorosilyl)-” involves methylation with methyl magnesium bromide . The product obtained from this reaction is 1,4-bis(trimethylsilyl) naphthalene .Molecular Structure Analysis
The molecular structure of “Naphthalene, 1,4-bis(trichlorosilyl)-” is influenced by the type and number of substituents attached to the naphthalene core . The choice of substituent dictates the degree to which the sensitized triplets form excimer complexes with ground state annihilators of the same type .Future Directions
The future directions for “Naphthalene, 1,4-bis(trichlorosilyl)-” could involve further studies to understand why the TTA-UC performance of naphthalene derivatives is so drastically affected by the choice of substituents . In particular, the recent success of 1,4-bis-((triisopropylsilyl)ethynyl)naphthalene (N-2TIPS) and the 3-fold inferior performance of its .
properties
IUPAC Name |
trichloro-(4-trichlorosilylnaphthalen-1-yl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6Si2/c11-17(12,13)9-5-6-10(18(14,15)16)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFMCSEJZGILZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780043 | |
Record name | (Naphthalene-1,4-diyl)bis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene, 1,4-bis(trichlorosilyl)- | |
CAS RN |
1024-49-3 | |
Record name | (Naphthalene-1,4-diyl)bis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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